![molecular formula C24H27F2NO5 B6008649 ethyl 3-(2,4-difluorobenzyl)-1-(2,4-dimethoxybenzoyl)-3-piperidinecarboxylate](/img/structure/B6008649.png)
ethyl 3-(2,4-difluorobenzyl)-1-(2,4-dimethoxybenzoyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2,4-difluorobenzyl)-1-(2,4-dimethoxybenzoyl)-3-piperidinecarboxylate, also known as Compound A, is a synthetic molecule that has drawn significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of ethyl 3-(2,4-difluorobenzyl)-1-(2,4-dimethoxybenzoyl)-3-piperidinecarboxylate A involves the inhibition of cholinesterases and acetylcholinesterase, which are enzymes responsible for the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the central nervous system. By inhibiting these enzymes, ethyl 3-(2,4-difluorobenzyl)-1-(2,4-dimethoxybenzoyl)-3-piperidinecarboxylate A increases the concentration of acetylcholine in the brain, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
ethyl 3-(2,4-difluorobenzyl)-1-(2,4-dimethoxybenzoyl)-3-piperidinecarboxylate A has been shown to exhibit potent inhibitory activity against cholinesterases and acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This, in turn, has been shown to improve cognitive function and memory in animal models. Additionally, ethyl 3-(2,4-difluorobenzyl)-1-(2,4-dimethoxybenzoyl)-3-piperidinecarboxylate A has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3-(2,4-difluorobenzyl)-1-(2,4-dimethoxybenzoyl)-3-piperidinecarboxylate A has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, its high cost and limited availability may pose a challenge for researchers who wish to use it in their experiments.
Zukünftige Richtungen
Ethyl 3-(2,4-difluorobenzyl)-1-(2,4-dimethoxybenzoyl)-3-piperidinecarboxylate A has significant potential for various applications, including the development of new drugs for the treatment of Alzheimer's disease, Parkinson's disease, and myasthenia gravis. Future research should focus on optimizing the synthesis method to reduce the cost and improve the yield of the final product. Additionally, further studies are needed to investigate the potential therapeutic applications of ethyl 3-(2,4-difluorobenzyl)-1-(2,4-dimethoxybenzoyl)-3-piperidinecarboxylate A in various disease models.
Synthesemethoden
The synthesis of ethyl 3-(2,4-difluorobenzyl)-1-(2,4-dimethoxybenzoyl)-3-piperidinecarboxylate A involves a multi-step process that includes the reaction of 2,4-difluorobenzylamine with 2,4-dimethoxybenzoyl chloride to form an intermediate compound. This intermediate compound is then reacted with piperidine and ethyl chloroformate to yield the final product, ethyl 3-(2,4-difluorobenzyl)-1-(2,4-dimethoxybenzoyl)-3-piperidinecarboxylate A. The synthesis method has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2,4-difluorobenzyl)-1-(2,4-dimethoxybenzoyl)-3-piperidinecarboxylate A has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to exhibit potent inhibitory activity against various enzymes, including cholinesterases, acetylcholinesterase, and butyrylcholinesterase. These enzymes play a crucial role in the pathogenesis of various diseases, including Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
Eigenschaften
IUPAC Name |
ethyl 3-[(2,4-difluorophenyl)methyl]-1-(2,4-dimethoxybenzoyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F2NO5/c1-4-32-23(29)24(14-16-6-7-17(25)12-20(16)26)10-5-11-27(15-24)22(28)19-9-8-18(30-2)13-21(19)31-3/h6-9,12-13H,4-5,10-11,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDAAHDHDRKXAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=C(C=C(C=C2)OC)OC)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.